molecular formula C11H9N3O3 B3489366 (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

Cat. No.: B3489366
M. Wt: 231.21 g/mol
InChI Key: DZMHVBFQFZACPB-UHFFFAOYSA-N
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Description

(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is a compound that features a pyrazole ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 4-methyl-1H-pyrazole with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: 4-methyl-1H-pyrazol-1-yl)(3-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active molecules, and the nitrophenyl group can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing pyrazole rings have shown activities such as anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The nitrophenyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-1H-pyrazol-1-yl)(3-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (4-methyl-1H-pyrazol-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.

    (4-methyl-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is unique due to the presence of both a pyrazole ring and a nitrophenyl group. This combination allows for diverse chemical reactivity and potential biological activity. The nitro group can be easily modified, providing a versatile platform for the synthesis of various derivatives with different properties.

Properties

IUPAC Name

(4-methylpyrazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-6-12-13(7-8)11(15)9-3-2-4-10(5-9)14(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHVBFQFZACPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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